molecular formula C6H12Cl2N2O2 B2978858 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride CAS No. 2361644-54-2

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride

Cat. No.: B2978858
CAS No.: 2361644-54-2
M. Wt: 215.07
InChI Key: VCQLKNBVPLOMHV-UHFFFAOYSA-N
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Description

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride is a versatile small molecule scaffold with the molecular formula C6H12Cl2N2O2 and a molecular weight of 215.1 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as cyclization and spiro formation. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted spiro compounds .

Scientific Research Applications

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to proteins or enzymes and modulating their activity. This compound can affect various cellular processes and pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it particularly valuable in various research applications .

Properties

IUPAC Name

5-oxa-2,8-diazaspiro[3.5]nonan-7-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.2ClH/c9-5-1-10-6(4-8-5)2-7-3-6;;/h7H,1-4H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQLKNBVPLOMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC2(O1)CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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